- pH optimization of nucleophilic reactions in water, Journal of the American Chemical Society, 1992, 114(8), 3028-33
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)
94-66-6 structure
Product Name:2-(prop-2-en-1-yl)cyclohexan-1-one
Número CAS:94-66-6
MF:C9H14O
Megavatios:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944
Update Time:2024-10-25
2-(prop-2-en-1-yl)cyclohexan-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
-
- MDL: MFCD00043548
- Renchi: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- Clave inchi: UPGHEUSRLZSXAE-UHFFFAOYSA-N
- Sonrisas: O=C1C(CC=C)CCCC1
Atributos calculados
- Calidad precisa: 138.10400
- Masa isotópica única: 138.104
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 138
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: 2.1
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: 淡黄色透明液体
- Denso: 0.927 g/mL at 25 °C(lit.)
- Punto de fusión: No date available
- Punto de ebullición: 94°C/23mmHg(lit.)
- Punto de inflamación: 华氏:235.4 °F
摄氏:113 °C - índice de refracción: n20/D 1.469(lit.)
- Coeficiente de distribución del agua: 不溶
- PSA: 17.07000
- Logp: 2.32180
- FEMA: 2909
- Disolución: 不溶于水
- Presión de vapor: 0.4±0.4 mmHg at 25°C
2-(prop-2-en-1-yl)cyclohexan-1-one Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H302+H312+H332-H315-H319
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Número de transporte de mercancías peligrosas:UN 3077
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S22-S26-S36/37/39-S45
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R20/21/22; R36/37/38
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(prop-2-en-1-yl)cyclohexan-1-one Datos Aduaneros
- Código HS:2914299000
- Datos Aduaneros:
中国海关编码:
2914299000概述:
2914299000. 其他不含其他含氧基的环烷酮、环烯酮或环萜烯酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A544445-50mg |
2-Allylcyclohexanone |
94-66-6 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A544445-100mg |
2-Allylcyclohexanone |
94-66-6 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A544445-500mg |
2-Allylcyclohexanone |
94-66-6 | 500mg |
$ 80.00 | 2022-06-08 | ||
| Fluorochem | 047760-10g |
2-Allylcyclohexanone |
94-66-6 | 95% | 10g |
£69.00 | 2022-03-01 | |
| Fluorochem | 047760-50g |
2-Allylcyclohexanone |
94-66-6 | 95% | 50g |
£276.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 206539-1G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 1G |
¥ 233 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 206539-25G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 25G |
¥ 2328 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865380-1g |
2-Allylcyclohexanone |
94-66-6 | ≥97% | 1g |
¥242.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865380-5g |
2-Allylcyclohexanone |
94-66-6 | ≥97% | 5g |
¥798.00 | 2022-01-13 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-5G |
2-Allylcyclohexanone |
94-66-6 | >97.0%(GC) | 5g |
¥550.00 | 2024-04-15 |
2-(prop-2-en-1-yl)cyclohexan-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
Referencia
- Tetrakis(triethyl phosphite)nickel(0), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
Referencia
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines, Synthesis, 2016, 48(3), 387-393
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
1.2 Reagents: Triethylborane
1.3 -
Referencia
- Potassium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referencia
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones, Synthetic Communications, 1999, 29(1), 27-33
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
Referencia
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones, Tetrahedron Letters, 2017, 58(26), 2525-2529
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referencia
- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study, Angewandte Chemie, 2014, 53(26), 6776-6780
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Triphenylphosphine
Referencia
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes, Chemistry Letters, 1984, (10), 1721-4
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Referencia
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products, Tetrahedron: Asymmetry, 2017, 28(1), 118-124
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups, Organic Letters, 2014, 16(6), 1570-1573
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referencia
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referencia
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds, Journal of the American Chemical Society, 2011, 133(48), 19354-19357
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
Referencia
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds, Journal of Organic Chemistry, 1987, 52(3), 439-43
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
Referencia
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols, Organic Letters, 2009, 11(6), 1453-1456
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Referencia
- 2-Allylcyclohexanone, Organic Syntheses, 1962, 42, 14-16
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Triethylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C
Referencia
- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids, Tetrahedron Letters, 2010, 51(4), 686-688
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Benzene
Referencia
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1, Journal of the American Chemical Society, 1988, 110(14), 4815-17
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- cyclohex-2-en-1-one
- 1-Pyrrolidino-1-cyclohexene
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Cyclohexanone, 2-(phenylseleno)-
- Allyl acetate
- 4-(Cyclohex-1-en-1-yl)morpholine
- ethyl 2-oxocyclohexane-1-carboxylate
- 1-Propene, 3-propoxy-
- Pyrrolidine, 1-(2-propenyl)-
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
- Allyltributyltin
- cyclohexanone diallylacetal
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
Número de pedido:A845038
Estado del inventario:in Stock
Cantidad:10g/50g/25g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):190.0/761.0/326.0/292.0
Correo electrónico:sales@amadischem.com
2-(prop-2-en-1-yl)cyclohexan-1-one Literatura relevante
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
Pureza:99%/99%/99%/99%
Cantidad:10g/50g/25g/5g
Precio ($):190.0/761.0/326.0/292.0